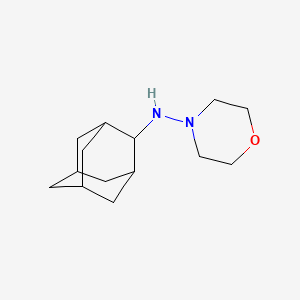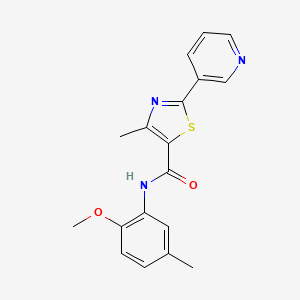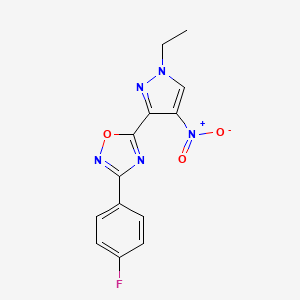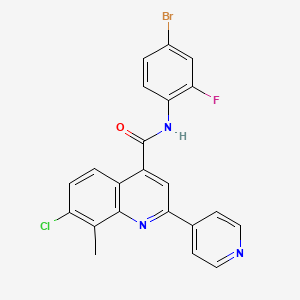
N-2-adamantyl-4-morpholinamine
説明
N-2-adamantyl-4-morpholinamine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that is used to treat Alzheimer's disease. It was first synthesized in 1968 by Eli Lilly and Company, and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
作用機序
N-2-adamantyl-4-morpholinamine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, N-2-adamantyl-4-morpholinamine prevents the excessive activation of glutamate, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
N-2-adamantyl-4-morpholinamine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the inhibition of inflammation. These effects are thought to contribute to its neuroprotective properties and its ability to improve cognitive function.
実験室実験の利点と制限
One of the advantages of using N-2-adamantyl-4-morpholinamine in lab experiments is its specificity for the NMDA receptor, which allows for targeted manipulation of this receptor. However, N-2-adamantyl-4-morpholinamine has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments. In addition, N-2-adamantyl-4-morpholinamine can have off-target effects on other receptors, which can complicate data interpretation.
将来の方向性
There are several potential future directions for research on N-2-adamantyl-4-morpholinamine. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used to treat a wider range of neurological disorders. Another area of interest is the investigation of the role of N-2-adamantyl-4-morpholinamine in neuroprotection and its potential use in preventing or delaying the onset of neurodegenerative diseases. Finally, there is ongoing research into the mechanisms of action of N-2-adamantyl-4-morpholinamine and its effects on synaptic plasticity and memory formation.
科学的研究の応用
N-2-adamantyl-4-morpholinamine has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function and slow the progression of the disease in some patients. In addition to Alzheimer's disease, N-2-adamantyl-4-morpholinamine has also been studied for its potential use in treating other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
N-(2-adamantyl)morpholin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-3-17-4-2-16(1)15-14-12-6-10-5-11(8-12)9-13(14)7-10/h10-15H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFQPDQXYBIGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)morpholin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B4747388.png)

![5-(4-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4747409.png)
![4-[(4-isopropyl-1-piperazinyl)carbonyl]-7,8-dimethyl-2-(2-pyridinyl)quinoline](/img/structure/B4747414.png)
![N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4747420.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B4747436.png)


![ethyl 2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4747460.png)
![5-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4747472.png)

![3-[(2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4747474.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4747475.png)
![1-(4-bromophenyl)-3-[(3-chloro-4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4747478.png)